molecular formula C21H22N4O4 B2898446 3,5-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide CAS No. 946272-51-1

3,5-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide

Katalognummer B2898446
CAS-Nummer: 946272-51-1
Molekulargewicht: 394.431
InChI-Schlüssel: SUCWHWXPOVQQDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide, also known as DM-235, is a novel compound that has attracted attention in the scientific community due to its potential applications in various fields of research.

Detaillierte Synthesemethode

Design of the Synthesis Pathway
The synthesis pathway for 3,5-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide involves the synthesis of the intermediate compounds followed by the final coupling reaction.

Starting Materials
3,5-dimethoxybenzoic acid, 4-aminobenzamide, 6-methoxy-2-methylpyrimidine, ethyl chloroformate, triethylamine, N,N-dimethylformamide, sodium hydride, palladium on carbon, hydrogen gas, acetic acid, sodium hydroxide, chloroform, methanol, diethyl ethe

Reaction
Step 1: Synthesis of 3,5-dimethoxy-N-(4-aminophenyl)benzamide, 3,5-dimethoxybenzoic acid is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-aminobenzamide in the presence of triethylamine and N,N-dimethylformamide to form 3,5-dimethoxy-N-(4-aminophenyl)benzamide., Step 2: Synthesis of 6-methoxy-2-methylpyrimidin-4-amine, 6-methoxy-2-methylpyrimidine is reacted with ethyl chloroformate and triethylamine to form the corresponding carbamate. This is then reacted with sodium hydride in the presence of N,N-dimethylformamide to form 6-methoxy-2-methylpyrimidin-4-amine., Step 3: Synthesis of 3,5-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide, 3,5-dimethoxy-N-(4-aminophenyl)benzamide and 6-methoxy-2-methylpyrimidin-4-amine are coupled in the presence of palladium on carbon and hydrogen gas to form 3,5-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide., Step 4: Purification of the final product, The crude product is purified by recrystallization from a mixture of chloroform and methanol or by column chromatography using a mixture of chloroform and diethyl ether as the eluent.

Wirkmechanismus

3,5-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide exerts its pharmacological effects by binding to and inhibiting the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth, proliferation, and survival. 3,5-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide inhibits the phosphorylation of Akt and mTOR, which leads to the downregulation of downstream targets such as p70S6K and 4EBP1, resulting in the inhibition of protein synthesis and cell growth.

Biochemische Und Physiologische Effekte

3,5-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anti-cancer activity, 3,5-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide has been shown to exhibit anti-inflammatory, anti-angiogenic, and anti-oxidant activities. 3,5-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 3,5-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide for lab experiments is its potent and selective inhibition of the PI3K/Akt/mTOR signaling pathway, which makes it a valuable tool for studying the role of this pathway in various biological processes. However, one of the limitations of 3,5-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Zukünftige Richtungen

There are several future directions for research on 3,5-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide. One area of research is the development of more potent and selective inhibitors of the PI3K/Akt/mTOR signaling pathway based on the structure of 3,5-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide. Another area of research is the investigation of the potential applications of 3,5-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide in other fields, such as neurodegenerative diseases and cardiovascular diseases. Finally, the development of new formulations of 3,5-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide with improved solubility and bioavailability could also be an area of future research.

Wissenschaftliche Forschungsanwendungen

3,5-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide has been extensively studied for its potential applications in various fields of research. One of the most promising areas of research for 3,5-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide is cancer treatment. Studies have shown that 3,5-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide exhibits potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and prostate cancer. 3,5-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of the PI3K/Akt/mTOR signaling pathway.

Eigenschaften

IUPAC Name

3,5-dimethoxy-N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-13-22-19(12-20(23-13)29-4)24-15-5-7-16(8-6-15)25-21(26)14-9-17(27-2)11-18(10-14)28-3/h5-12H,1-4H3,(H,25,26)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCWHWXPOVQQDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.